molecular formula C17H14ClFN2OS B2498952 (4-chlorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851865-09-3

(4-chlorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2498952
CAS No.: 851865-09-3
M. Wt: 348.82
InChI Key: MVJHSZZPLRYZFQ-UHFFFAOYSA-N
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Description

(4-chlorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic organic compound characterized by an imidazoline core linked to substituted aryl groups via a methanone and a thioether bridge. This structure is of significant interest in medicinal chemistry research, particularly in the development of novel small-molecule inhibitors. Compounds featuring this core structure have been investigated as potent inhibitors of tubulin polymerization, a key mechanism for anticancer agents . By binding to the colchicine site on tubulin, these inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . Research on analogous structures has demonstrated exceptional potency, with some derivatives showing low nanomolar cytotoxicity against a broad panel of cancer cell lines, including multi-drug resistant phenotypes that overexpress P-glycoprotein . The presence of both the 4-chlorophenyl and 3-fluorobenzylthio motifs is designed to optimize binding affinity and metabolic stability. This compound is intended for non-human research applications only, specifically for use in biochemical assays and cell-based studies to explore its mechanism of action and therapeutic potential. It is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

(4-chlorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2OS/c18-14-6-4-13(5-7-14)16(22)21-9-8-20-17(21)23-11-12-2-1-3-15(19)10-12/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJHSZZPLRYZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Thioether Group: The thioether group can be introduced by reacting the imidazole derivative with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Chlorophenyl Group: The final step involves the acylation of the imidazole derivative with 4-chlorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxide, sulfone.

    Reduction: Alcohol.

    Substitution: Substituted derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, (4-chlorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activities. The presence of the imidazole ring and the thioether group suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its structure suggests that it may have activity against certain diseases or conditions, although further research is needed to confirm its efficacy and safety.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties make it a potential candidate for various industrial applications.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is not well understood, but it is likely to involve interactions with specific molecular targets. The imidazole ring may interact with metal ions or enzymes, while the thioether group could participate in redox reactions. The chlorophenyl and fluorobenzyl groups may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl)(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
  • (4-chlorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
  • (4-chlorophenyl)(2-((3-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Uniqueness

(4-chlorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it distinct from other similar compounds.

Biological Activity

The compound (4-chlorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that features a chlorophenyl group and an imidazole derivative. Its unique structure includes a thioether linkage and a ketone functional group, which contribute to its potential pharmacological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C18H16ClFN2OSC_{18}H_{16}ClFN_2OS with a molecular weight of 362.85 g/mol. The presence of the imidazole ring is significant due to its known biological importance, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazole Ring : This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
  • Introduction of the Thioether Group : The imidazole derivative is reacted with 3-fluorobenzyl chloride in the presence of a base like potassium carbonate.
  • Attachment of the Chlorophenyl Group : Acylation with 4-chlorobenzoyl chloride completes the synthesis.

The biological activity of this compound is primarily attributed to its structural components:

  • Imidazole Ring : Known for its ability to interact with metal ions and enzymes, which may play a role in various biological processes.
  • Thioether Group : Potentially participates in redox reactions, influencing cellular signaling pathways.
  • Chlorophenyl and Fluorobenzyl Groups : These groups may enhance binding affinity to biological targets, thereby increasing the compound's efficacy.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anti-neoplastic activity. For instance:

  • Studies have shown that related imidazole derivatives can inhibit tubulin polymerization and cell growth at low concentrations, suggesting potential use in cancer therapy .
  • In vitro tests demonstrated that this compound could inhibit various cancer cell lines, with notable effects observed in breast cancer (T-47D), leukemia (SR), and melanoma (SK-MEL-5) cell lines .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds structurally related to this compound:

StudyCompound TestedCell Lines% Inhibition
2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazoleMDA-MB-435 (melanoma)98.74%
PC-3 (prostate)95.37%
N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amineT-47D (breast)GP = 34.27
HCT15 (colon)GP = 39.77

These findings suggest that modifications to the imidazole structure can significantly impact anticancer efficacy.

Potential Applications

Given its promising biological activity, this compound could have several applications:

  • Cancer Therapy : As an anti-cancer agent targeting various malignancies.
  • Antimicrobial Development : Due to its structural features that may inhibit bacterial or fungal growth.
  • Drug Discovery : As a lead compound for developing new therapeutic agents targeting specific enzymes or receptors.

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